

L-Glycero-D-mannoheptose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Glycero-D-mannoheptose*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glycero-D-mannoheptose is a seven-carbon monosaccharide, a heptose, that plays a crucial role in the constitution of the inner core region of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria.^{[1][2][3]} Its unique structure and presence in bacterial cell walls, but not in mammals, make it a significant target for the development of novel antibiotics and vaccines.^{[1][3]} This technical guide provides an in-depth overview of the physicochemical properties of **L-glycero-D-mannoheptose**, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Physicochemical Properties

The fundamental physicochemical properties of **L-glycero-D-mannoheptose** are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₇	[4][5][6][7][8]
Molecular Weight	210.18 g/mol	[4][5][6][8]
Appearance	White to off-white waxy solid; Low melting white solid	[5][9]
Melting Point	131.0 to 135.0 °C (for L-glycero-α-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate)	
Specific Optical Rotation	+24.0 to +28.0° (c=1, CHCl ₃) (for L-glycero-α-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate)	
Solubility	Slightly soluble in methanol and water.	[5]
pKa	Not explicitly available. For comparison, the pKa of D-glucose is 12.16.[4]	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **L-glycero-D-mannoheptose** are provided below. These protocols are based on standard techniques for carbohydrate analysis.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range.

Methodology:

- Sample Preparation: Ensure the **L-glycero-D-mannoheptose** sample is finely powdered and completely dry.
- Capillary Tube Loading: Pack the dried sample into a capillary tube to a height of 2-3 mm.
- Apparatus: Utilize a calibrated melting point apparatus.
- Measurement:
 - Place the capillary tube in the heating block of the apparatus.
 - Heat rapidly to a temperature approximately 10-15°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as **L-glycero-D-mannoheptose**, rotate the plane of polarized light. The specific rotation is a characteristic property and is dependent on the substance, solvent, concentration, path length, and temperature.

Methodology:

- Solution Preparation:
 - Accurately weigh a known mass of **L-glycero-D-mannoheptose**.
 - Dissolve it in a precise volume of a suitable solvent (e.g., water or as specified for a derivative) in a volumetric flask to obtain a known concentration (c, in g/mL).
- Polarimeter Setup:
 - Calibrate the polarimeter using a blank solvent.

- Fill the polarimeter tube (of a known path length, l , in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Measurement:
 - Place the sample tube in the polarimeter.
 - Measure the angle of rotation (α) of the plane-polarized light.
- Calculation:
 - Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

- Equilibrium Method:
 - Add an excess amount of **L-glycero-D-mannoheptose** to a known volume of the solvent (e.g., water, methanol) in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
 - Allow any undissolved solid to settle.
- Analysis:
 - Carefully withdraw a known volume of the supernatant.
 - Determine the concentration of the dissolved **L-glycero-D-mannoheptose** in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a colorimetric method.
 - Express the solubility as g/100 mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For **L-glycero-D-mannoheptose**, ^1H and ^{13}C NMR are crucial for structural elucidation.

Methodology:

- Sample Preparation: Dissolve a few milligrams of **L-glycero-D-mannoheptose** in a suitable deuterated solvent (e.g., D_2O).
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Observe the chemical shifts (δ), coupling constants (J), and integration of the signals to identify the different protons in the molecule.
- ^{13}C NMR Spectroscopy:
 - Acquire a one-dimensional ^{13}C NMR spectrum.
 - Observe the chemical shifts of the seven carbon atoms.
- 2D NMR Spectroscopy (COSY, HSQC):
 - Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
 - Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate protons with their directly attached carbons.
- Data Analysis: Analyze the spectra to confirm the connectivities and stereochemistry of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule, which aids in its

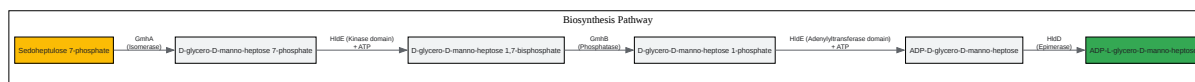
identification and structural analysis.

Methodology:

- Sample Introduction and Ionization:
 - Introduce a solution of **L-glycero-D-mannoheptose** into the mass spectrometer.
 - Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate molecular ions with minimal fragmentation.
- Mass Analysis:
 - Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- Data Acquisition:
 - Acquire the mass spectrum, which will show the m/z of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$).
- Tandem MS (MS/MS):
 - If further structural information is needed, select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation).
 - Analyze the resulting fragment ions to gain insights into the structure of the sugar.

Biosynthesis Pathway of ADP-L-glycero- β -D-manno-Heptose

L-glycero-D-mannoheptose is a key component in the biosynthesis of ADP-L-glycero- β -D-manno-heptose, a precursor for the inner core of bacterial lipopolysaccharides. The pathway involves a series of enzymatic reactions starting from sedoheptulose 7-phosphate.



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Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose.

Conclusion

L-glycero-D-mannoheptose is a monosaccharide of significant interest due to its integral role in the structure of bacterial lipopolysaccharides. A thorough understanding of its physicochemical properties is fundamental for researchers in the fields of microbiology, immunology, and drug development. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of this important biomolecule. Furthermore, the elucidation of its biosynthetic pathway offers valuable insights for the identification of novel antibacterial targets.

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